molecular formula C9H18O2 B1654357 Cyclooctanecarbaldehyde hydrate CAS No. 2227107-84-6

Cyclooctanecarbaldehyde hydrate

Cat. No.: B1654357
CAS No.: 2227107-84-6
M. Wt: 158.24
InChI Key: IAAGHZSFUVWBSX-UHFFFAOYSA-N
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Description

Cyclooctanecarbaldehyde hydrate is a chemical compound with the molecular formula C₉H₁₈O₂ It is a hydrate form of cyclooctanecarbaldehyde, which is an aldehyde with an eight-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctanecarbaldehyde hydrate can be synthesized through the hydration of cyclooctanecarbaldehyde. The process involves the addition of water to the aldehyde group, typically under acidic or basic conditions to facilitate the reaction. The reaction can be represented as follows:

Cyclooctanecarbaldehyde+H2OCyclooctanecarbaldehyde hydrate\text{Cyclooctanecarbaldehyde} + \text{H}_2\text{O} \rightarrow \text{this compound} Cyclooctanecarbaldehyde+H2​O→Cyclooctanecarbaldehyde hydrate

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to increase the reaction rate and yield. Common catalysts include acids like hydrochloric acid or bases like sodium hydroxide. The reaction is typically carried out at controlled temperatures to ensure optimal conversion.

Chemical Reactions Analysis

Types of Reactions: Cyclooctanecarbaldehyde hydrate undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form cyclooctanecarboxylic acid.

    Reduction: The aldehyde group can be reduced to form cyclooctanol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Cyclooctanecarboxylic acid.

    Reduction: Cyclooctanol.

    Substitution: Various substituted cyclooctane derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclooctanecarbaldehyde hydrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclooctanecarbaldehyde hydrate involves the nucleophilic addition of water to the carbonyl group of cyclooctanecarbaldehyde. This reaction is facilitated by the presence of acids or bases, which act as catalysts. The resulting hydrate is stabilized by hydrogen bonding between the water molecule and the carbonyl oxygen.

Comparison with Similar Compounds

    Cyclohexanecarbaldehyde: A six-membered ring aldehyde with similar reactivity but different ring strain and stability.

    Cyclooctanecarboxaldehyde: Another eight-membered ring aldehyde with similar chemical properties but different hydration behavior.

Uniqueness: Cyclooctanecarbaldehyde hydrate is unique due to its eight-membered ring structure, which imparts distinct chemical and physical properties. The ring strain in cyclooctane derivatives affects their reactivity and stability, making this compound a valuable compound for studying ring strain effects in organic chemistry.

Properties

IUPAC Name

cyclooctanecarbaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O.H2O/c10-8-9-6-4-2-1-3-5-7-9;/h8-9H,1-7H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAGHZSFUVWBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227107-84-6
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227107-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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